Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
Overview
Description
The compound tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a nitrogenous organic molecule that is part of a broader class of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, similar compounds with tert-butyl piperazine-1-carboxylate moieties have been synthesized and studied for their chemical and physical properties, as well as their potential use as intermediates in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of related tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a simple low-cost amination process with a 52% yield, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Other compounds in this class have been synthesized through various reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, with yields ranging from 49.9% to 71.4% .
Molecular Structure Analysis
The molecular structures of these compounds have been confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed two independent molecules with the piperazine ring adopting a chair conformation . Density functional theory (DFT) calculations have been used to optimize molecular structures and compare them with XRD values, providing insights into the electronic structure and physicochemical properties of these compounds .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, serving as intermediates for the synthesis of more complex molecules. For instance, they have been used in the synthesis of biologically active benzimidazole compounds , crizotinib analogs , and other small molecule anticancer drugs . The reactivity of these compounds can be attributed to the presence of functional groups such as nitro, amino, and halogen substituents, which can undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives have been studied using spectroscopic methods and computational analyses. Infrared spectroscopy (FT-IR), NMR, and MS are commonly used to characterize these compounds . Computational methods such as DFT have been employed to study molecular electrostatic potentials, frontier molecular orbitals, and vibrational analyses, which are crucial for understanding the reactivity and stability of these molecules .
Scientific Research Applications
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Organic Chemical Synthesis
- Summary of Application : Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is used as an organic chemical synthesis intermediate .
- Methods of Application : The preparation involves stirring 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol with an H2 balloon for 3 hours .
- Results or Outcomes : The result is the formation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .
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Preparation of Heterocyclic Compounds
- Summary of Application : Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is used in the preparation of heterocyclic compounds as cdk-hdac double-channel inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome is the creation of heterocyclic compounds that can act as cdk-hdac double-channel inhibitors .
- Preparation of Bioactive Molecules
- Summary of Application : Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome is the creation of monosubstituted piperazine intermediates of many bioactive molecules .
- Synthesis of Drug Substances
- Summary of Application : Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate can be used to synthesize piperazine containing drug substances .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome is the creation of piperazine containing drug substances .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWKOEMQNOBJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459953 | |
Record name | Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
CAS RN |
571189-16-7 | |
Record name | 1,1-Dimethylethyl 4-(6-nitro-3-pyridinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571189-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571189167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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